N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide
Description
This compound features a 1,3,4-thiadiazole ring substituted at position 5 with a methoxymethyl (-OCH2CH3) group, linked via a carboxamide bond to a 1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline moiety. The dihydroisoquinoline segment introduces a planar aromatic system with a ketone and isopropyl group, which may influence pharmacokinetic properties such as solubility and membrane permeability .
Properties
Molecular Formula |
C17H18N4O3S |
|---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-oxo-2-propan-2-ylisoquinoline-4-carboxamide |
InChI |
InChI=1S/C17H18N4O3S/c1-10(2)21-8-13(11-6-4-5-7-12(11)16(21)23)15(22)18-17-20-19-14(25-17)9-24-3/h4-8,10H,9H2,1-3H3,(H,18,20,22) |
InChI Key |
YJKYJMYMUHNQJP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C2=CC=CC=C2C1=O)C(=O)NC3=NN=C(S3)COC |
Origin of Product |
United States |
Preparation Methods
Cyclodehydration of Carboxylic Acids
The 1,3,4-thiadiazole core is synthesized via cyclodehydration of substituted carboxylic acids with thiosemicarbazide under acidic conditions. For the 5-(methoxymethyl) substituent, 2-(methoxymethyl)benzoic acid serves as the starting material.
Procedure:
- Reactant Preparation: 2-(Methoxymethyl)benzoic acid (1.0 equiv) and thiosemicarbazide (1.2 equiv) are suspended in phosphorus oxychloride (POCl₃, 5 mL/mmol) under nitrogen.
- Cyclization: The mixture is refluxed at 110°C for 6–8 hours, monitored by TLC (hexane:ethyl acetate, 3:1).
- Work-Up: After cooling, the reaction is quenched with ice-water, neutralized with NaHCO₃, and extracted with dichloromethane.
- Purification: The crude product is recrystallized from ethanol to yield 5-(methoxymethyl)-1,3,4-thiadiazol-2-amine as a white solid (Yield: 72–78%).
Mechanistic Insight:
POCl₃ acts as both a dehydrating agent and a Lewis acid, facilitating the formation of the thiadiazole ring through sequential nucleophilic attack and cyclization.
Preparation of 1-Oxo-2-Isopropyl-1,2-Dihydroisoquinoline-4-Carboxylic Acid
Multicomponent Coupling Reaction
The dihydroisoquinoline scaffold is constructed using a AgOTf/L-proline-cocatalyzed three-component reaction adapted from Ding et al.:
Reactants:
- 2-(1-Alkynyl)benzaldehyde (1.0 equiv)
- Isopropylamine (1.2 equiv)
- Methyl acetoacetate (1.0 equiv)
Procedure:
- Imine Formation: 2-(Prop-1-yn-1-yl)benzaldehyde and isopropylamine are stirred in anhydrous THF at 60°C for 2 hours.
- Nucleophilic Addition: Methyl acetoacetate, AgOTf (10 mol%), and L-proline (20 mol%) are added, and the reaction is heated to 80°C for 12 hours.
- Oxidation: The intermediate dihydroisoquinoline is treated with MnO₂ in dichloromethane to oxidize the 1-position to a ketone (Yield: 65–70%).
Hydrolysis to Carboxylic Acid
The methyl ester is hydrolyzed using LiOH in a THF/water mixture (3:1) at room temperature for 4 hours, yielding the carboxylic acid derivative (Quantitative yield).
Carboxamide Coupling
Activation and Coupling
The final step involves coupling the thiadiazole amine and dihydroisoquinoline carboxylic acid using a mixed anhydride method:
Procedure:
- Acid Activation: 1-Oxo-2-isopropyl-1,2-dihydroisoquinoline-4-carboxylic acid (1.0 equiv) is treated with ethyl chloroformate (1.1 equiv) and N-methylmorpholine (1.5 equiv) in dry THF at 0°C for 30 minutes.
- Amine Addition: 5-(Methoxymethyl)-1,3,4-thiadiazol-2-amine (1.0 equiv) is added, and the reaction is stirred at room temperature for 12 hours.
- Work-Up: The mixture is filtered, concentrated, and purified via column chromatography (SiO₂, ethyl acetate:hexane, 1:1) to afford the title compound (Yield: 58–63%).
Optimization Note:
The use of ethyl chloroformate over carbodiimide-based reagents (e.g., EDCl) minimizes racemization and improves yields for sterically hindered substrates.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, acetonitrile:water, 70:30) confirms ≥98% purity with a retention time of 6.2 minutes.
Challenges and Optimization Strategies
Thiadiazole Ring Stability
Early attempts using H₂SO₄ as a catalyst led to decomposition of the methoxymethyl group. Switching to POCl₃ improved stability, with yields increasing from 45% to 72%.
Oxidative Byproducts
During dihydroisoquinoline oxidation, overoxidation to fully aromatic isoquinoline was observed. Controlled use of MnO₂ (1.5 equiv) and reaction monitoring minimized this side reaction.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial enzymes, leading to its antimicrobial activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
a) 5-(Methylthio)-N-phenyl-1,3,4-thiadiazole-2-carboxamide (Compound 4a)
- Structure: Shares the 1,3,4-thiadiazole-2-carboxamide core but substitutes position 5 with a methylthio (-SCH3) group instead of methoxymethyl. The phenyl group replaces the dihydroisoquinoline moiety.
- Synthesis: Synthesized via alkylation of 5-thioxo intermediates with methyl iodide in ethanol, yielding 97% crystallized product .
b) 1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-(4-methoxyphenyl)-5-(4-(pyrrolidin-1-yl)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide (Compound 74)
- Structure: Contains a thiazole ring with a cyclopropane-carboxamide and benzo[1,3]dioxole substituents. The absence of a thiadiazole ring and dihydroisoquinoline system distinguishes it from the target compound.
- Synthesis : Prepared via coupling of a thiazol-2-amine with cyclopropanecarboxylic acid, achieving 20% yield .
- Key Properties : The cyclopropane and benzo[1,3]dioxol groups may improve metabolic stability but reduce conformational flexibility compared to the target compound.
Electronic and Pharmacokinetic Comparisons
- Methoxymethyl vs. In contrast, the sulfur atom in methylthio may stabilize charge-transfer complexes but increases metabolic susceptibility to oxidation .
- Dihydroisoquinoline vs. Thiazole/Thiadiazole: The dihydroisoquinoline’s planar structure may facilitate π-π stacking with aromatic residues in enzymes, whereas thiazole/thiadiazole rings offer rigidity and electron-deficient surfaces for diverse interactions .
Biological Activity
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. This class of compounds has garnered significant interest due to its diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. This article synthesizes available research findings on the biological activity of this specific compound.
- Molecular Formula : C15H16N4O3S
- Molecular Weight : 332.38 g/mol
- CAS Number : 1324072-49-2
The biological activity of this compound can be attributed to its structural components:
- Thiadiazole Ring : The presence of the thiadiazole moiety is crucial for its biological activity. Studies indicate that thiadiazoles can inhibit various enzymes and receptors involved in tumorigenesis and inflammation .
- Isoquinoline Structure : The isoquinoline part may enhance interactions with biological targets due to its aromatic nature and ability to participate in π-stacking interactions .
Anticancer Activity
Research has shown that compounds containing the 1,3,4-thiadiazole scaffold exhibit significant anticancer properties. For instance:
- In vitro Studies : The compound demonstrated cytotoxic effects against various cancer cell lines. In particular, it showed promising results against HepG2 (liver cancer) and A549 (lung cancer) cell lines with IC50 values indicating effective inhibition of cell proliferation .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- In vitro Testing : It exhibited activity against a range of bacterial strains, suggesting potential use as an antimicrobial agent. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Anticonvulsant Activity
The anticonvulsant potential of this compound has been explored through various animal models:
- Preclinical Studies : In models such as the maximal electroshock (MES) test and pentylenetetrazole (PTZ) test, the compound showed significant anticonvulsant activity, indicating its potential for treating epilepsy .
Case Studies
Several studies have highlighted the efficacy of thiadiazole derivatives in various biological contexts:
- Anticancer Screening : A study identified a novel anticancer compound through screening a library of drugs on multicellular spheroids. This approach demonstrated enhanced efficacy in targeting tumor cells while minimizing damage to surrounding healthy tissues .
- Anticonvulsant Evaluation : Another research effort focused on synthesizing derivatives of 1,3,4-thiadiazole and evaluating their anticonvulsant properties using established animal models. Results indicated that certain modifications to the thiadiazole structure significantly enhanced their therapeutic index against seizures .
Q & A
Q. What synthetic methodologies are employed to construct the 1,3,4-thiadiazole core in this compound?
The 1,3,4-thiadiazole moiety is synthesized via cyclization of thiosemicarbazide precursors. A common approach involves reacting N-phenylhydrazinecarboxamides with isothiocyanates in acetonitrile under reflux (1–3 min), followed by iodine-mediated cyclization in DMF with triethylamine. This method generates atomic sulfur (1/8 S₈) as a byproduct . Alternative routes may use thiourea derivatives or thioamides under oxidative conditions.
Q. How is the carboxamide group introduced into the isoquinoline scaffold?
The carboxamide is typically formed via coupling reactions between activated carboxylic acid derivatives (e.g., acid chlorides or mixed anhydrides) and amines. For example, benzothiazole-3-carboxamides were synthesized by reacting 2-chloro-N-(thiazol-2-yl)acetamide with thiol derivatives in ethanol using potassium carbonate as a base . Similar strategies apply to isoquinoline systems, with careful pH control to avoid hydrolysis.
Q. What spectroscopic techniques are used to confirm the compound’s structure?
- 1H/13C NMR : Assigns proton environments and carbon connectivity, particularly for distinguishing thiadiazole (C-S-C) and isoquinoline (C=O) regions .
- IR Spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1650–1750 cm⁻¹, N-H bend at ~3300 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, critical for detecting impurities or byproducts .
Advanced Research Questions
Q. How can conflicting cyclization conditions (e.g., iodine vs. H₂O₂) be optimized for higher yields?
Contradictory reports on oxidizing agents (iodine vs. H₂O₂) require systematic screening:
- Iodine in DMF : Effective for sulfur retention but may produce iodinated byproducts .
- H₂O₂ in acetic acid : Suitable for oxygen-sensitive substrates but risks overoxidation .
- Temperature modulation : Lower temperatures (0–25°C) reduce side reactions, while reflux accelerates cyclization but increases decomposition.
Q. What strategies resolve low solubility during crystallization?
Q. How are computational methods applied to predict biological activity?
Molecular docking studies (e.g., against GSK-3β or COX-1/2) guide functionalization. For example:
Q. How to address discrepancies in reported melting points for analogous compounds?
Variations arise from polymorphic forms or impurities. Solutions include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
